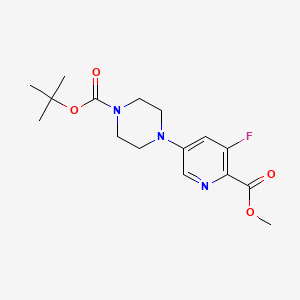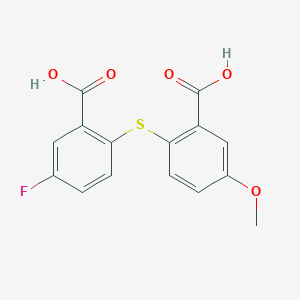
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes both carboxylic acid and methoxy functional groups, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid typically involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with ethyl 5-fluoro-2-mercaptobenzoate in the presence of caesium carbonate in N,N-dimethylformamide. The reaction mixture is heated to 80°C and then allowed to stir overnight at room temperature. The product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxy group can influence the compound’s overall polarity and solubility. These interactions can modulate the activity of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 2-(2-Carboxy-4-fluorophenylthio)-4,5-difluorobenzoic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C15H11FO5S |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
2-(2-carboxy-4-fluorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H11FO5S/c1-21-9-3-5-13(11(7-9)15(19)20)22-12-4-2-8(16)6-10(12)14(17)18/h2-7H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
RBWXCFSPJYJFDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


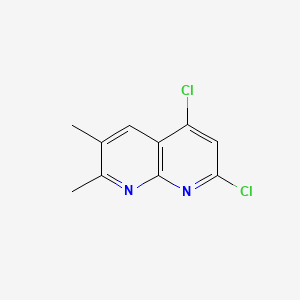

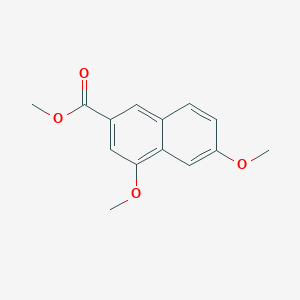

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

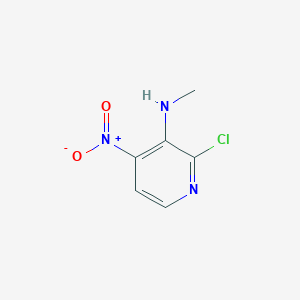

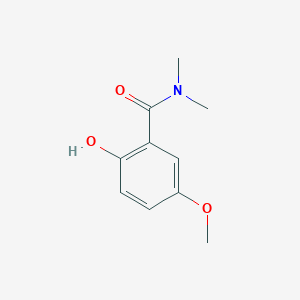

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
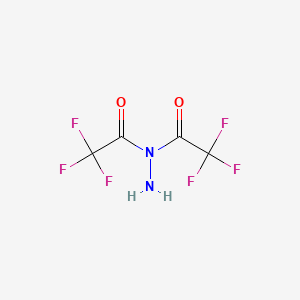
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
